![molecular formula C21H30NO5P B3015116 N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline CAS No. 488090-33-1](/img/structure/B3015116.png)
N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline” is a chemical compound. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives were synthesized based on a dithiolopyrrolone scaffold . Another method involved the ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in polyphosphoric acid .Aplicaciones Científicas De Investigación
Electroluminescence and Organic Devices
- Emitting Molecular Materials : This compound has been investigated for its potential as an emitting material in organic electroluminescent devices. It exhibits properties like intense fluorescence emission and the ability to form stable amorphous glasses, making it suitable for multicolor light emission, including white light, in organic electroluminescent devices (Doi et al., 2003).
Polymer Science
- Polyurethane Cationomers with Fluorescent Properties : The compound has been used in synthesizing new polyurethane cationomers, which display fluorescent properties. This is attributed to the structure and the photochromic mechanism of the salicylideneanil units within these compounds (Buruianǎ et al., 2005).
Optical and Electrochromic Materials
- Azo-Based Schiff Bases : Research has been conducted on azo-based phenylthiophene Schiff bases synthesized from this compound. These materials exhibit significant optical properties, such as UV-absorption, making them suitable for applications in materials science, especially in the development of optical materials (Shili et al., 2020).
- Electrochromic Materials : The compound is also integral in synthesizing novel electrochromic materials that show high coloration efficiencies and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications in this spectrum (Li et al., 2017).
Environmental and Analytical Chemistry
- Water Pollutant Analysis : The compound has been used in designing a voltammetric sensor for analyzing important water pollutants. This involves synthesizing a novel catechol derivative of the compound for electrocatalytic analysis of pollutants like thiosulfate, chlorophenol, and nitrite in water samples (Keivani et al., 2017).
Corrosion Science
- Corrosion Inhibition : Research has explored the use of thiophene Schiff base derivatives of the compound for inhibiting corrosion in metals. These compounds have been shown to be effective corrosion inhibitors in acidic environments, indicating their potential application in material protection and preservation (Daoud et al., 2014).
Electroluminescence in Organic Light-Emitting Diodes
- Platinum Complexes for OLEDs : Derivatives of this compound have been used in synthesizing platinum complexes with high luminescence. These complexes, due to their long lifetimes and structured emission spectra, are considered suitable for use in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30NO5P/c1-15(2)26-28(23,27-16(3)4)21(22-17-10-8-7-9-11-17)19-13-12-18(24-5)14-20(19)25-6/h7-16,21-22H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKPRSNITFQXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=C(C=C(C=C1)OC)OC)NC2=CC=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Bromophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3015033.png)
![2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile](/img/structure/B3015034.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015035.png)
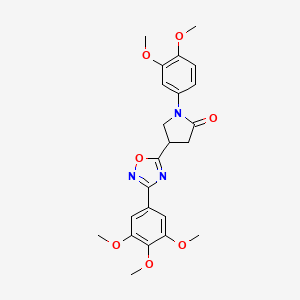
![3-Methyl-2-propyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3015039.png)
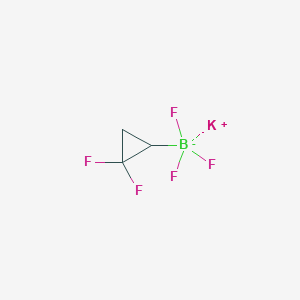
![N-Methyl-1-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3015046.png)
![2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B3015048.png)
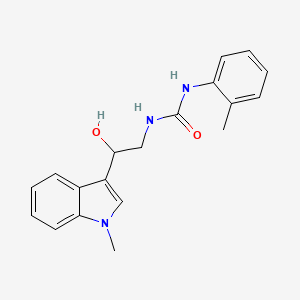
![(5Z)-3-[[cyclopropylmethyl(propyl)amino]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3015052.png)
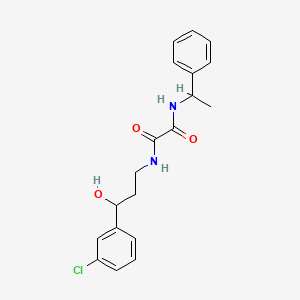
![3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3015054.png)
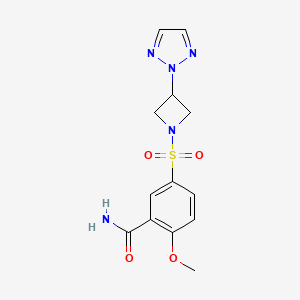
![ethyl 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B3015056.png)
